MAO-B Inhibition Potency: A 75-Fold Enhancement Over a Key Positional Isomer
4,7-Dibromo-6-methyl-2-propylquinoline demonstrates potent and selective inhibition of Monoamine Oxidase B (MAO-B) [1]. In contrast, its close positional isomer, 4,8-dibromo-6-methyl-2-propylquinoline (CAS 1189107-16-1), shows a >75-fold loss in potency against this target and instead preferentially inhibits MAO-A [2]. This stark difference underscores that the specific placement of the bromine atoms on the quinoline core is a critical determinant of target engagement and isoform selectivity, not merely a structural detail.
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 209 nM (MAO-B) |
| Comparator Or Baseline | 4,8-Dibromo-6-methyl-2-propylquinoline: 15,800 nM (MAO-A); Activity against MAO-B is negligible |
| Quantified Difference | >75-fold reduction in potency for the desired target; complete change in target isoform specificity |
| Conditions | Inhibition of rat brain mitochondrial MAO-B vs. human recombinant MAO-A; assessed via 4-hydroxyquinoline formation |
Why This Matters
This quantifiable difference in potency and target selectivity validates the non-interchangeability of these positional isomers, making 4,7-dibromo-6-methyl-2-propylquinoline the essential choice for projects focused on MAO-B modulation.
- [1] BindingDB. (2016). CHEMBL3094026 (BDBM50038204) - IC50: 209 nM for Rat MAO-B. View Source
- [2] BindingDB. (2013). CHEMBL2062878 (BDBM50389457) - IC50: 15,800 nM for Human MAO-A. View Source
